molecular formula C16H13BrN4O B11455302 6-Benzyl-3-[(4-bromophenyl)amino]-1,2,4-triazin-5-ol

6-Benzyl-3-[(4-bromophenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11455302
M. Wt: 357.20 g/mol
InChI Key: KJUKQFIJAJRPJE-UHFFFAOYSA-N
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Description

6-Benzyl-3-[(4-bromophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(4-bromophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylamine with 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-[(4-bromophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-Benzyl-3-[(4-bromophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(4-bromophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-3-[(4-chlorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one
  • 6-Benzyl-3-[(4-fluorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one
  • 6-Benzyl-3-[(4-methylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one

Uniqueness

6-Benzyl-3-[(4-bromophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C16H13BrN4O

Molecular Weight

357.20 g/mol

IUPAC Name

6-benzyl-3-(4-bromoanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H13BrN4O/c17-12-6-8-13(9-7-12)18-16-19-15(22)14(20-21-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22)

InChI Key

KJUKQFIJAJRPJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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